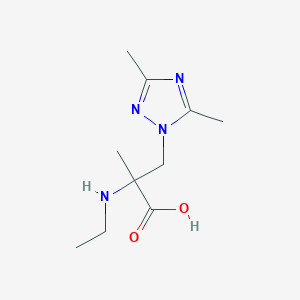
1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is a heterocyclic organic compound featuring a pyrazole ring substituted with a propenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the condensation of 3,5-dimethylpyrazole with an appropriate aldehyde or ketone under basic conditions. One common method is the aldol condensation between 3,5-dimethylpyrazole and propenal in the presence of a base such as sodium hydroxide in ethanol at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond in the propenol group can be reduced to form the saturated alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one.
Reduction: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding .
Comparación Con Compuestos Similares
3,5-Dimethylpyrazole: A precursor in the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: A structurally similar compound with a ketone group instead of a hydroxyl group.
1-(1,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: The reduced form of the target compound.
Uniqueness: this compound is unique due to its combination of a pyrazole ring and a propenol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-4-8(11)7-5-9-10(3)6(7)2/h4-5,8,11H,1H2,2-3H3 |
Clave InChI |
MTVNICCDGLDHAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
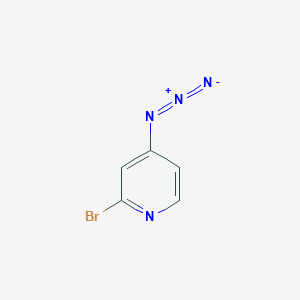


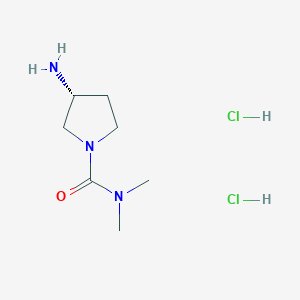
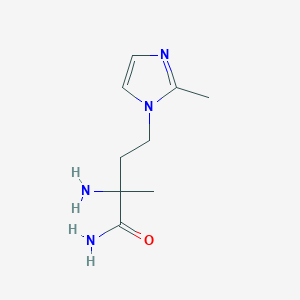
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)
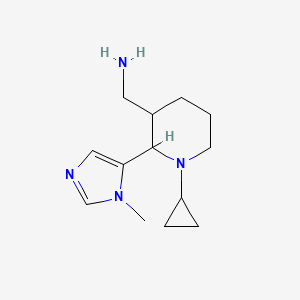
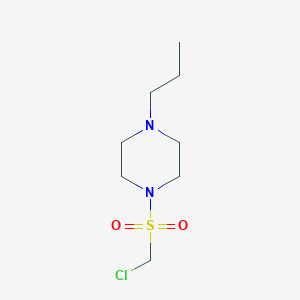

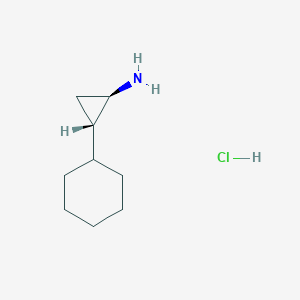

![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
